molecular formula C9H11NO3 B8596680 2-Isopropyl-5-nitrophenol

2-Isopropyl-5-nitrophenol

Cat. No. B8596680
M. Wt: 181.19 g/mol
InChI Key: UHDDNVVIAGYUHP-UHFFFAOYSA-N
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Patent
US05801170

Procedure details

The title compound was prepared from 2-isopropyl-5-nitroaniline (prepared using a similar procedure to that described by E. Dyszer et al., Przemysl. Chem. 42 (8) 433-5 (1963)), according to the method outlined in Description 51, as a dark brown oil (82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=1N)([CH3:3])[CH3:2].C(C1C=CC([N+]([O-])=[O:24])=CC=1N)C>>[CH:1]([C:4]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=1[OH:24])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Step Three
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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